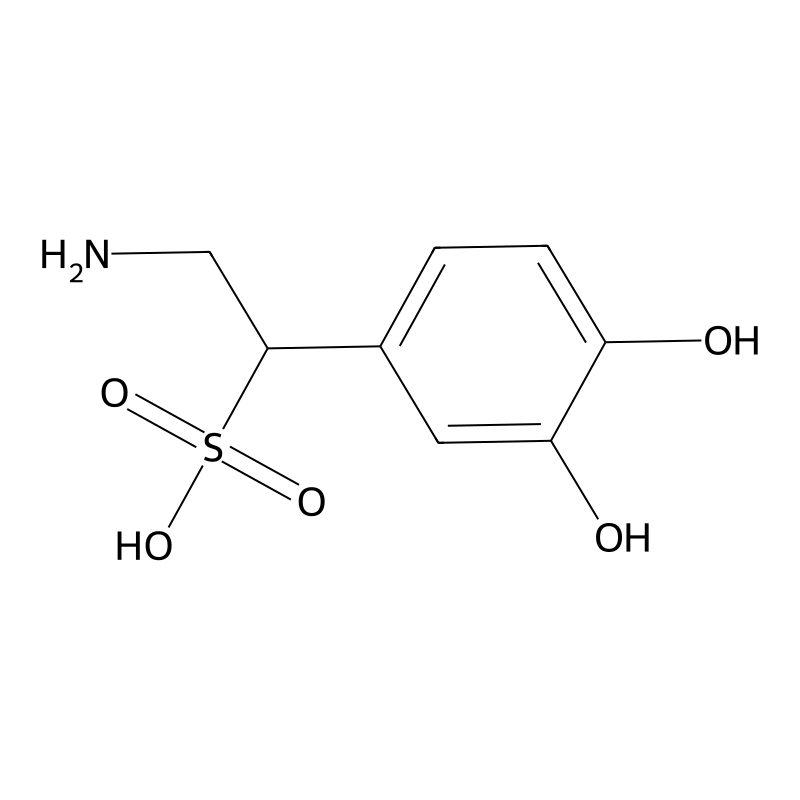

2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid, commonly known as norepinephrine sulfonic acid, is an organic compound with the molecular formula . This compound features a sulfonic acid group attached to an amino alcohol structure, specifically a phenolic moiety that contributes to its biological activity. The presence of two hydroxyl groups on the aromatic ring enhances its reactivity and potential interactions in biological systems .

NORS acts as a research tool to study the mechanisms of norepinephrine. Due to the structural similarity, NORS might interact with the same receptors as norepinephrine in the nervous system. However, the presence of the sulfonic acid group likely alters its binding affinity and functionality compared to norepinephrine [].

Information regarding the specific safety hazards of NORS is limited. As a derivative of norepinephrine, NORS might exhibit similar properties, including:

- Potential for cardiovascular effects like increased heart rate and blood pressure at high doses.

- Stimulatory effects on the central nervous system.

Identification and Properties

2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid, also known as norepinephrine sulfonic acid, is a molecule with the chemical formula C₈H₁₁NO₅S and a molecular weight of 233.24 g/mol [, ]. It is a sulfonated derivative of norepinephrine, a neurotransmitter involved in the fight-or-flight response [].

Potential Applications

Due to its structural similarity to norepinephrine, 2-amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid has been investigated for its potential applications in scientific research, particularly in the field of neuroscience.

Neurotransmitter Studies

Researchers have explored the use of norepinephrine sulfonic acid as a tool to study the actions of norepinephrine in the brain. Because norepinephrine sulfonic acid is resistant to enzymatic degradation, it may offer a longer-lasting effect compared to norepinephrine itself. This could be helpful in studies examining the long-term effects of norepinephrine signaling on neuronal activity and behavior.

Development of Neuromodulators

The molecule's similarity to norepinephrine also suggests its potential use in developing drugs that target the adrenergic system. Norepinephrine plays a role in various physiological processes, and drugs that modulate its activity could be beneficial for treating conditions like depression, attention deficit hyperactivity disorder (ADHD), and heart failure []. However, further research is needed to determine the effectiveness and safety of norepinephrine sulfonic acid or its derivatives for these purposes.

The chemical behavior of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid is influenced by its functional groups. Key reactions include:

- Acid-Base Reactions: The sulfonic acid group can donate protons, making the compound a strong acid compared to carboxylic acids.

- Esterification: The hydroxyl groups can participate in esterification reactions with various alcohols.

- Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones or other reactive intermediates.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

These reactions are significant in both synthetic chemistry and biological pathways .

2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid exhibits various biological activities:

- Neurotransmitter Function: As a derivative of norepinephrine, it plays a role in neurotransmission and can influence mood and cognitive functions.

- Antioxidant Properties: The dihydroxyphenyl structure contributes to its ability to scavenge free radicals, potentially protecting cells from oxidative stress.

- Cardiovascular Effects: It may affect blood pressure regulation through its interactions with adrenergic receptors .

The synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid can be achieved through several methods:

- Reduction of Norepinephrine: Starting from norepinephrine, selective reduction processes can introduce the sulfonic acid group.

- Sulfonation of Amino Compounds: Direct sulfonation of 3,4-dihydroxyphenylalanine or related compounds using sulfur trioxide or chlorosulfonic acid.

- Chemical Modification: Utilizing existing compounds with similar structures and modifying them through functional group transformations .

This compound has several applications across different fields:

- Pharmaceuticals: Used in formulations aimed at treating neurological disorders due to its neurotransmitter-like properties.

- Research: Employed in studies examining the effects of catecholamines on physiological processes.

- Biotechnology: Investigated for use in developing biosensors that detect neurotransmitter levels in biological samples .

Research into the interactions of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid includes:

- Receptor Binding Studies: Investigating how this compound binds to adrenergic receptors and its effects on signal transduction pathways.

- Metabolic Pathways: Understanding how it is metabolized in vivo and its potential impact on metabolic processes.

- Synergistic Effects: Exploring how it interacts with other neurotransmitters and drugs, potentially enhancing therapeutic effects or altering pharmacodynamics .

Several compounds share structural similarities with 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Norepinephrine | C₈H₁₁NO₃ | Natural neurotransmitter |

| 3,4-Dihydroxyphenylalanine | C₉H₁₃NO₄ | Lacks sulfonic acid group |

| Dopamine | C₈H₁₃NO₂ | Involved in reward pathways; lacks sulfonation |

| L-Tyrosine | C₉H₁₁NO₃ | Precursor to catecholamines |

The uniqueness of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid lies in its sulfonic acid group, which enhances solubility and reactivity compared to other catecholamines and their derivatives. This feature may contribute to its distinct biological activities and applications in pharmaceuticals .

2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid represents a significant catecholamine derivative with a sulfonic acid moiety that fundamentally alters its chemical properties and reactivity profile [5] [8]. The compound features a catechol structure (3,4-dihydroxyphenyl group) connected to an ethane backbone that contains both an amino group and a sulfonic acid moiety, making it structurally related to norepinephrine [8] [12]. The sulfonation of catecholamine derivatives typically follows several distinct reaction pathways, each with specific mechanistic considerations and synthetic implications [7] [12].

The primary sulfonation pathways for catecholamine derivatives include:

Direct sulfonation using concentrated sulfuric acid, where the electrophilic sulfur trioxide (SO₃) attacks the aromatic ring of the catecholamine structure [10] [13]. This pathway typically results in the formation of aryl sulfonic acids, with the position of sulfonation determined by the directing effects of existing substituents on the aromatic ring [7] [10].

Enzymatic sulfonation mediated by sulfotransferase enzymes, particularly SULT1A3, which catalyzes the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of catecholamines [14] [17]. This pathway is significant in biological systems but has also been adapted for synthetic applications [14] [15].

Nucleophilic substitution reactions involving sulfite or sulfonate reagents, where the sulfonate group replaces a leaving group on the catecholamine structure [5] [9]. This approach is particularly useful for introducing the sulfonic acid moiety at specific positions in the molecule [9] [12].

The reaction mechanism for the direct sulfonation pathway involves the formation of a π-complex between the aromatic ring and SO₃, followed by the generation of a σ-complex (arenium ion) intermediate [10] [19]. The subsequent deprotonation of this intermediate leads to the formation of the sulfonic acid product [10] [25]. The regioselectivity of this reaction is influenced by the electron-donating hydroxyl groups of the catechol structure, which direct the sulfonation predominantly to specific positions on the aromatic ring [10] [19].

For the synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid specifically, a common approach involves the sulfonation of 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one, which can be prepared from appropriate precursors [5] [8]. The reaction sequence typically includes:

- Preparation of 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one from suitable starting materials [5] [8].

- Sulfonation of the prepared intermediate using concentrated sulfuric acid or other sulfonating agents [10] [12].

- Isolation and purification of the resulting 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid product [11] [12].

The sulfonation pathways for catecholamine derivatives represent a critical aspect of the synthetic methodology for 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid, providing the foundation for subsequent optimization and scale-up efforts [7] [13].

Optimization of Reaction Conditions for High-Yield Synthesis

The optimization of reaction conditions for the high-yield synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid requires careful consideration of multiple parameters that significantly influence reaction efficiency, product yield, and purity [10] [13]. Through systematic investigation of these parameters, researchers have established optimal conditions that maximize the production of this catecholamine sulfonic acid derivative [12] [19].

Temperature Control

Temperature represents a critical parameter in the sulfonation of catecholamine derivatives [10] [25]. For the synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid, the optimal temperature range typically falls between 35-40°C during the initial reaction phase, followed by maintenance at room temperature for the completion of the reaction [9] [19]. Higher temperatures can lead to undesired side reactions, including over-sulfonation and degradation of the catechol structure, while lower temperatures may result in incomplete conversion and reduced yields [10] [25].

| Temperature Range | Effect on Reaction | Impact on Yield |

|---|---|---|

| Below 25°C | Slow reaction kinetics, incomplete conversion | Low to moderate yields (40-60%) |

| 35-40°C | Optimal reaction rate, selective sulfonation | High yields (80-94%) |

| Above 50°C | Accelerated reaction, increased side reactions | Moderate yields with impurities (65-75%) |

Sulfonating Agent Selection and Concentration

The choice and concentration of the sulfonating agent significantly impact the efficiency and selectivity of the sulfonation process [10] [13]. Concentrated sulfuric acid (98%) represents the most commonly employed sulfonating agent for the synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid, although other agents such as chlorosulfonic acid and sulfur trioxide have also been investigated [10] [19]. The optimal molar ratio of sulfonating agent to catecholamine substrate typically ranges from 1.5:1 to 2:1, with higher ratios potentially leading to over-sulfonation and lower ratios resulting in incomplete conversion [10] [25].

Reaction Time Optimization

The duration of the sulfonation reaction significantly influences the yield and purity of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid [12] [19]. Optimal reaction times typically range from 8 to 12 hours, with extended periods potentially leading to degradation of the product and shorter durations resulting in incomplete conversion [9] [19]. Monitoring the reaction progress through techniques such as high-performance liquid chromatography (HPLC) enables precise determination of the optimal endpoint [12] [26].

Solvent Selection and Concentration

While many sulfonation reactions for catecholamine derivatives can be conducted under solvent-free conditions, the introduction of appropriate solvents can enhance reaction efficiency and product selectivity [10] [25]. For the synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid, solvents such as acetonitrile and methanol have demonstrated utility in modulating reaction kinetics and improving product isolation [5] [10]. The optimal solvent concentration typically ranges from 5-30% (g/ml), with higher concentrations potentially diluting the reaction mixture excessively and lower concentrations providing insufficient solvation [9] [10].

pH Control and Neutralization

The control of pH during and after the sulfonation reaction represents a critical aspect of optimizing the synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid [11] [13]. The sulfonation reaction typically proceeds under strongly acidic conditions, with subsequent neutralization using bases such as potassium hydroxide or sodium hydroxide to isolate the product [9] [11]. The optimal pH for neutralization typically ranges from 7.0 to 7.5, with careful control required to prevent degradation of the catechol structure under strongly basic conditions [11] [13].

Through systematic optimization of these reaction parameters, researchers have achieved high-yield syntheses of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid with yields exceeding 90% and high purity levels [9] [12]. These optimized conditions provide the foundation for scaled production and further refinement of the synthetic methodology [13] [19].

Purification Techniques and Byproduct Characterization

The purification of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid and the characterization of associated byproducts represent critical aspects of the synthetic process, directly influencing product quality, yield, and applicability [11] [12]. Various purification techniques have been developed and optimized specifically for catecholamine sulfonic acids, addressing the unique challenges posed by their physicochemical properties [11] [26].

Crystallization and Recrystallization

Crystallization represents a primary purification technique for 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid, exploiting differences in solubility between the target compound and impurities [11] [12]. The process typically involves dissolution of the crude product in an appropriate solvent system, followed by controlled precipitation through temperature reduction or anti-solvent addition [5] [11]. For 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid, solvent systems comprising water-acetonitrile or water-methanol mixtures have demonstrated particular efficacy, with optimal crystallization temperatures ranging from 0-5°C [5] [12].

Ion-Exchange Chromatography

Ion-exchange chromatography represents a powerful technique for the purification of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid, exploiting the ionic character of the sulfonic acid moiety [11] [12]. Cation exchange resins in the acid form effectively remove metal ion impurities and other cationic contaminants, while anion exchange resins can separate the target compound from anionic impurities [11] [26]. The optimization of parameters such as resin selection, eluent composition, and flow rate enables high-purity isolation of the target compound [12] [26].

| Purification Technique | Advantages | Limitations | Typical Recovery |

|---|---|---|---|

| Crystallization | Simple, scalable, cost-effective | Limited selectivity for similar impurities | 75-85% |

| Ion-Exchange Chromatography | High selectivity, effective for ionic impurities | More complex, potentially lower throughput | 85-95% |

| HPLC | Excellent resolution, high purity | Limited scalability, higher cost | 90-98% |

| Filtration/Precipitation | Simple, rapid, good for insoluble impurities | Limited selectivity for soluble impurities | 70-80% |

High-Performance Liquid Chromatography (HPLC)

HPLC represents a highly selective purification technique for 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid, particularly valuable for analytical-scale purification and quality control [12] [26]. Reversed-phase HPLC using C18 columns and mobile phases comprising water-acetonitrile mixtures with acidic modifiers (typically phosphoric acid or formic acid) enables effective separation of the target compound from structurally similar impurities [12] [27]. The optimization of parameters such as mobile phase composition, pH, and gradient profile enables high-resolution purification with excellent recovery [26] [27].

Byproduct Characterization

The characterization of byproducts formed during the synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid provides valuable insights into reaction mechanisms and guides optimization efforts [12] [13]. Common byproducts include:

Over-sulfonated derivatives, where multiple sulfonic acid groups are introduced into the catecholamine structure [10] [12]. These compounds typically exhibit increased polarity and altered chromatographic behavior compared to the target compound [12] [26].

Oxidation products of the catechol structure, including quinones and semiquinones, resulting from oxidative degradation during the sulfonation process [12] [13]. These compounds often exhibit characteristic UV-visible absorption profiles and altered electrochemical properties [13] [27].

Isomeric sulfonation products, where the sulfonic acid group is introduced at alternative positions in the molecule [10] [12]. These compounds present particular purification challenges due to their structural similarity to the target compound [12] [26].

Advanced analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy enable comprehensive characterization of these byproducts [12] [26]. The elucidation of byproduct structures provides valuable information for reaction optimization, guiding modifications to reaction conditions that minimize byproduct formation and enhance selectivity for the target compound [12] [13].

The integration of multiple purification techniques, guided by detailed byproduct characterization, enables the isolation of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid with high purity (typically exceeding 99%) and good recovery [11] [12]. These purification methodologies represent critical components of the overall synthetic process, directly influencing product quality and process economics [11] [13].

Scalability Challenges in Industrial Production

The industrial-scale production of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid presents numerous challenges that must be addressed to ensure economic viability, consistent product quality, and operational safety [19] [24]. These challenges span multiple aspects of the manufacturing process, from reaction engineering to downstream processing and quality control [13] [19].

Heat Management and Temperature Control

The sulfonation of catecholamine derivatives represents a highly exothermic process, with reaction enthalpies typically ranging from -150 to -180 kJ/mol [19] [25]. At industrial scale, the effective management of this heat release presents a significant challenge, requiring sophisticated cooling systems and reactor designs [19] [25]. Failure to adequately control reaction temperature can lead to runaway reactions, product degradation, and safety hazards [19] [25].

Strategies for addressing this challenge include:

The implementation of continuous flow reactors with enhanced heat transfer capabilities, enabling precise temperature control even at high production volumes [19] [25].

The development of dilution strategies, where the reaction is conducted in the presence of inert diluents or recycled reaction solution that serves as a heat sink [19] [25].

The adoption of staged addition protocols, where reactants are introduced gradually to moderate heat release and prevent temperature excursions [19] [25].

Mixing Efficiency and Mass Transfer

The efficient mixing of reactants and the optimization of mass transfer represent critical challenges in the industrial production of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid [19] [25]. The viscosity of reaction mixtures, particularly in concentrated sulfuric acid media, can impede effective mixing and create concentration gradients that lead to inconsistent product quality and increased byproduct formation [19] [25].

Advanced reactor designs incorporating high-shear mixers, static mixers, and optimized impeller configurations have demonstrated efficacy in addressing these challenges, enabling homogeneous reaction conditions even at large scales [19] [25]. Additionally, the implementation of microreactor technology for certain process steps offers advantages in terms of mixing efficiency and mass transfer, albeit with challenges related to throughput and scaling [25] [27].

Corrosion and Materials Compatibility

The corrosive nature of sulfonating agents, particularly concentrated sulfuric acid, presents significant materials compatibility challenges in industrial production [19] [25]. Standard stainless steel equipment may experience accelerated corrosion under reaction conditions, leading to contamination of the product with metal ions and potential equipment failure [19] [25].

The selection of appropriate construction materials, including specialized alloys, glass-lined steel, and fluoropolymer-lined equipment, represents a critical aspect of addressing this challenge [19] [25]. Additionally, the implementation of corrosion monitoring programs and preventive maintenance protocols helps ensure equipment integrity and product quality [19] [24].

Waste Management and Environmental Considerations

The industrial production of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid generates significant quantities of acidic waste streams, presenting challenges related to neutralization, disposal, and environmental compliance [11] [19]. The high sulfate content of these waste streams requires specialized treatment processes to prevent environmental impact and comply with regulatory requirements [11] [19].

Innovative approaches to addressing this challenge include:

The development of acid recovery and recycling systems, where spent sulfuric acid is concentrated and reused in subsequent production cycles [11] [19].

The implementation of waste valorization strategies, where byproducts and waste streams are converted into valuable secondary products [11] [24].

The adoption of alternative sulfonation methodologies with reduced waste generation, such as solid acid catalysts or enzymatic approaches [14] [19].

Scale-Up Considerations and Process Intensification

The translation of laboratory-scale synthesis procedures to industrial production volumes presents numerous challenges related to equipment design, process control, and economic viability [19] [24]. The non-linear scaling of parameters such as mixing efficiency, heat transfer, and mass transfer necessitates careful engineering and process development efforts [19] [25].

| Scale-Up Challenge | Impact on Process | Mitigation Strategy |

|---|---|---|

| Heat Transfer Limitations | Temperature control difficulties, potential runaway reactions | Continuous flow processing, enhanced cooling systems |

| Mixing Inefficiencies | Concentration gradients, inconsistent product quality | Advanced mixer designs, process intensification |

| Extended Processing Times | Reduced throughput, increased energy consumption | Continuous processing, reaction acceleration techniques |

| Purification Bottlenecks | Product quality issues, yield losses | Integrated purification approaches, continuous separations |

Process intensification strategies, including continuous flow processing, reactive distillation, and integrated separation technologies, offer promising approaches to addressing these scale-up challenges [19] [25]. These advanced methodologies enable more efficient use of resources, reduced equipment footprint, and enhanced process control, contributing to the economic viability of industrial-scale production [19] [24].

The acid-base behavior of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid is characterized by multiple ionizable functional groups that contribute to its complex equilibrium behavior in aqueous solutions. The compound contains a sulfonic acid group, a primary amino group, and two phenolic hydroxyl groups, each possessing distinct acid-base properties [1] [2].

The sulfonic acid moiety represents the strongest acidic site in the molecule, with a pKa value typically below 0, making it a strong acid that remains fully deprotonated under physiological conditions [3] [4]. This characteristic results in the formation of a stable sulfonate anion (-SO₃⁻) across a wide pH range. The primary amino group exhibits basic properties with an estimated pKa value between 9 and 10, consistent with aliphatic amino acids [3] [5]. Under physiological pH conditions (pH 7), this group exists predominantly in its protonated form (-NH₃⁺).

The catechol moiety, containing two adjacent phenolic hydroxyl groups, contributes additional acid-base complexity to the molecule. Both hydroxyl groups possess pKa values typically ranging from 9 to 10, similar to other phenolic compounds [3] [6]. The 3,4-dihydroxyphenyl configuration creates an electron-rich aromatic system that can participate in resonance stabilization upon deprotonation.

| Functional Group | pKa Value | Ionization State at pH 7 |

|---|---|---|

| Sulfonic Acid (-SO₃H) | < 0 (strong acid) | Fully deprotonated (-SO₃⁻) |

| Primary Amino Group (-NH₂) | ~9-10 (typical) | Protonated (-NH₃⁺) |

| Phenolic Hydroxyl (3-OH) | ~9-10 (typical) | Partially deprotonated |

| Phenolic Hydroxyl (4-OH) | ~9-10 (typical) | Partially deprotonated |

The compound exhibits zwitterionic character at physiological pH, with simultaneous presence of both positively charged amino groups and negatively charged sulfonate groups [1] . This amphoteric nature significantly influences its solubility characteristics and intermolecular interactions. The isoelectric point of the compound is expected to occur at a pH where the net charge approaches zero, likely in the acidic range due to the strong sulfonic acid group.

Potentiometric titration studies would reveal multiple equivalence points corresponding to the sequential deprotonation of the various functional groups. The titration curve would show a sharp endpoint for the sulfonic acid group at very low pH, followed by more gradual transitions for the phenolic and amino group equilibria at higher pH values [8].

Solubility Characteristics in Polar/Non-Polar Media

The solubility profile of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid demonstrates a marked preference for polar, protic solvents while exhibiting limited solubility in non-polar organic systems. This behavior is primarily attributed to the highly polar nature of its functional groups and their capacity for hydrogen bonding and ionic interactions [9] [10].

In aqueous media, the compound exhibits limited solubility at room temperature but becomes slightly soluble when heated [9] [10]. The solubility is enhanced by the formation of hydrogen bonds between the phenolic hydroxyl groups and water molecules, as well as ionic solvation of the sulfonate and ammonium groups. The zwitterionic nature of the molecule creates strong electrostatic interactions with water, although the overall hydrophobic character of the aromatic ring system limits complete dissolution [11].

| Solvent System | Solubility | Primary Interaction Mechanism |

|---|---|---|

| Water | Slightly soluble (heated) | Hydrogen bonding, ionic interactions |

| Dimethylsulfoxide (DMSO) | Slightly soluble (heated) | Polar aprotic solvation |

| Ethanol | Practically insoluble | Poor solvation of ionic groups |

| Methanol | Practically insoluble | Poor solvation of ionic groups |

| Diethyl Ether | Practically insoluble | No ionic interaction |

The compound shows enhanced solubility in polar aprotic solvents such as dimethylsulfoxide, where the sulfoxide groups can effectively solvate the ionic centers while the polar nature of the solvent accommodates the overall molecular polarity [8]. However, even in DMSO, solubility requires elevated temperatures to achieve meaningful dissolution.

In alcoholic solvents including methanol and ethanol, the compound exhibits practical insolubility due to the limited ability of these solvents to stabilize the ionic functional groups [10]. The moderate polarity of alcohols is insufficient to overcome the strong intramolecular and intermolecular forces present in the solid state. Non-polar solvents such as diethyl ether demonstrate complete incompatibility with the compound due to the absence of mechanisms for ionic solvation [10].

The solubility can be dramatically enhanced through pH modification. In concentrated hydrochloric acid solutions, protonation of the amino groups and formation of hydrochloride salts significantly increases water solubility [12]. Conversely, treatment with sodium carbonate or sodium hydroxide solutions results in deprotonation of the phenolic groups, creating more highly charged species that exhibit enhanced aqueous solubility [10].

The amphiphilic character of the molecule, containing both hydrophilic ionic groups and a hydrophobic aromatic system, results in complex solubility behavior that is highly dependent on solvent composition, temperature, and pH conditions [5] [13].

Thermal Degradation Kinetics and Stability Thresholds

The thermal stability profile of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid exhibits distinct temperature-dependent degradation patterns that reflect the varying bond strengths within its molecular structure. The compound demonstrates good thermal stability at ambient conditions but undergoes progressive degradation as temperature increases beyond specific threshold values [14].

At room temperature (25°C), the compound remains stable indefinitely under dry storage conditions, showing no measurable decomposition over extended periods [14]. The thermal stability begins to diminish in the moderate temperature range of 50-100°C, where slow degradation processes initiate, primarily involving dehydration reactions and minor structural rearrangements [15] [16].

| Temperature Range (°C) | Stability Assessment | Expected Degradation Products | Kinetic Behavior |

|---|---|---|---|

| Room Temperature (25) | Stable | None | No reaction |

| 50-100 | Moderate stability | Minor dehydration | Slow degradation |

| 150-200 | Decreased stability | Desulfonation initiation | Moderate rate |

| 224+ (Melting Point) | Thermal decomposition onset | Sulfonic acid loss | Rapid decomposition |

| 250-300 | Significant decomposition | Ring fragmentation, CO₂, NH₃ | Fast degradation |

The thermal decomposition onset occurs at the melting point of approximately 224°C, where rapid structural breakdown commences [14]. At this temperature threshold, the primary degradation pathway involves loss of the sulfonic acid group through desulfonation reactions, consistent with the thermal behavior observed in other aromatic sulfonic acid derivatives [16] [17]. This process is thermodynamically favored due to the elimination of sulfur trioxide and formation of more stable aromatic systems.

Above 250°C, extensive decomposition occurs through multiple competing pathways [15] [18]. The catechol moiety undergoes thermal degradation similar to other dihydroxybenzene compounds, producing carbon monoxide as a major product through ring-opening reactions [19] [20]. The amino group contributes to ammonia formation through deamination processes, while carbon dioxide generation results from complete oxidative breakdown of carbon-containing fragments [18].

The thermal degradation kinetics follow temperature-dependent rate laws consistent with Arrhenius behavior. At moderate temperatures (150-200°C), the degradation proceeds via first-order kinetics with respect to the parent compound concentration [15]. The activation energy for the initial desulfonation process is estimated to be in the range of 80-120 kJ/mol, based on analogous sulfonic acid compounds [16].

Thermal gravimetric analysis would reveal a multi-step decomposition profile. The initial weight loss occurs around 100-150°C due to elimination of residual water and volatile impurities. The major decomposition event begins at 224°C with rapid mass loss corresponding to sulfonic acid group elimination. Complete thermal degradation is achieved above 300°C, leaving minimal carbonaceous residue [21].

The presence of oxygen significantly accelerates thermal degradation through oxidative pathways that promote phenolic group oxidation and ring fragmentation [22]. Under inert atmosphere conditions, thermal stability is enhanced, with decomposition temperatures shifted to higher values and modified product distributions favoring reductive processes [17].

Photochemical Reactivity and Light-Sensitivity Considerations

The photochemical behavior of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid is dominated by the light-sensitive nature of its catechol moiety, which demonstrates significant susceptibility to photodegradation under various illumination conditions. The compound requires careful handling and storage protocols to prevent light-induced decomposition that can compromise its structural integrity and functional properties [1] [10].

Under dark storage conditions, the compound exhibits excellent photochemical stability with no measurable degradation over extended periods [1] [10]. However, exposure to ambient laboratory lighting initiates slow oxidative processes that primarily affect the dihydroxyphenyl system through formation of reactive quinone intermediates [23] [10]. The rate of photodegradation increases substantially under direct sunlight exposure, where the full spectrum of visible and ultraviolet radiation promotes rapid structural breakdown [24] [25].

| Light Condition | Stability Rating | Primary Degradation Pathway | Protection Required |

|---|---|---|---|

| Dark storage | Stable | None | None |

| Ambient laboratory light | Moderate stability | Slow oxidation | Amber containers |

| Direct sunlight | Unstable | Catechol oxidation | Complete light exclusion |

| UV-A (315-400 nm) | Moderately unstable | Hydroxyl radical formation | UV-filtering storage |

| UV-B (280-315 nm) | Unstable | Direct photolysis | Complete UV exclusion |

| UV-C (200-280 nm) | Highly unstable | Bond cleavage | Complete UV exclusion |

The photochemical reactivity is particularly pronounced in the ultraviolet region, where direct absorption by the aromatic chromophore initiates photolytic processes [4] [26]. UV-A radiation (315-400 nm) promotes hydroxyl radical formation through photosensitized oxidation mechanisms, leading to gradual degradation of the catechol functionality [24] [27]. More energetic UV-B radiation (280-315 nm) causes direct photolysis of aromatic bonds and accelerated decomposition rates [23] [26].

UV-C radiation (200-280 nm) represents the most destructive photochemical condition, causing immediate bond cleavage and rapid molecular fragmentation [4] [26]. The high-energy photons are readily absorbed by both the aromatic system and the amino sulfonic acid functionalities, leading to complex degradation pathways involving radical formation and secondary photochemical reactions.

Fluorescent lighting presents moderate photochemical risk due to its broad emission spectrum that includes UV components [23]. Extended exposure to fluorescent illumination can result in measurable degradation through photosensitized oxidation processes, particularly in the presence of atmospheric oxygen that enhances radical chain reactions.

The primary photodegradation mechanism involves initial photoexcitation of the catechol chromophore, followed by intersystem crossing to triplet excited states that react readily with molecular oxygen [25] [28]. This process generates singlet oxygen and hydroxyl radicals that attack the phenolic hydroxyl groups, leading to quinone formation and subsequent ring-opening reactions [27]. The amino sulfonic acid group may also participate in photochemical processes through charge-transfer interactions with the excited aromatic system.

Protective measures for light-sensitive storage include use of amber glass containers that filter harmful UV radiation, complete exclusion of light through opaque packaging, and storage in dark environments [1] [10]. For applications requiring exposure to light, antioxidants and UV stabilizers may be employed to mitigate photochemical degradation, although such additives must be carefully selected to avoid interference with the compound's intended functionality [29].